TPABF4 serves as a conductive electrolyte in capillary electrophoresis (CE) separations []. CE is an analytical technique that separates charged molecules based on their size and charge under an applied electric field within a narrow capillary tube. The electrolyte solution plays a crucial role in this process by providing ions to carry current and influence the electrophoretic mobility of the analytes.
Studies have shown TPABF4's effectiveness as an electrolyte in CE analysis of phenolic compounds from grape seed extracts []. Its properties, including good solubility in water and high ionic conductivity, make it suitable for this application.
TPABF4 is a salt formed by the cation (positively charged ion) tetrapropylammonium (N(C3H7)4+) and the anion (negatively charged ion) tetrafluoroborate (BF4-). It is a white crystalline solid at room temperature [].
TPABF4 is a valuable compound in scientific research due to its properties:
These properties make TPABF4 a useful:
TPABF4 has a crystal structure where the tetrapropylammonium cations pack around the tetrafluoroborate anions. This arrangement optimizes electrostatic interactions between the oppositely charged ions [].
The key features of the molecule include:
TPABF4 can be synthesized from various methods, including:
(C3H7)4NBr (aq) + AgBF4 (aq) → (C3H7)4NBF4 (s) + AgBr (s)
TPABF4 is generally stable under most laboratory conditions. At high temperatures, it may decompose to release toxic fumes of hydrogen fluoride and tetrafluoroboric acid [].
Tetrapropylammonium tetrafluoroborate can be synthesized through the reaction of tetrafluoroboric acid with tetrapropylammonium hydroxide. The general procedure involves mixing the two solutions under controlled conditions to yield the desired salt. This synthesis method highlights the compound's accessibility for use in laboratory settings .
The applications of tetrapropylammonium tetrafluoroborate are diverse, including:
Interaction studies involving tetrapropylammonium tetrafluoroborate often focus on its behavior in electrochemical environments. Research indicates that it can stabilize charged species during redox reactions, which is critical for understanding reaction mechanisms in organic synthesis. Its interactions with other ions and molecules can impact solubility and reactivity, making it a subject of interest in both theoretical and applied chemistry .
Tetrapropylammonium tetrafluoroborate shares similarities with other quaternary ammonium salts, particularly those containing tetrafluoroborate anions. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Tetrabutylammonium tetrafluoroborate | C₁₆H₃₆BF₄N | Larger alkyl groups; used in similar applications |
Tetraethylammonium tetrafluoroborate | C₈H₁₈BF₄N | Smaller alkyl groups; different solubility |
Trimethylhexylammonium tetrafluoroborate | C₁₂H₂₉BF₄N | Varying chain length; unique phase transfer properties |
Tetrapropylammonium tetrafluoroborate stands out due to its balance between solubility and reactivity, making it particularly effective as a phase transfer catalyst compared to its counterparts with longer or shorter alkyl chains .
The systematic International Union of Pure and Applied Chemistry name for tetrapropylammonium tetrafluoroborate is N,N,N-tripropylpropan-1-aminium tetrafluoroborate [1] [2]. This nomenclature follows the standard IUPAC conventions for quaternary ammonium salts, where the cationic portion is named as a substituted ammonium ion and the anionic portion is designated as tetrafluoroborate [1] [3].
An alternative IUPAC-accepted systematic name is tetrapropylazanium tetrafluoroborate [2] [4]. This naming convention utilizes the azanium terminology, which is an alternative systematic approach for naming quaternary ammonium compounds [2]. The Chemical Abstracts Service systematic name is documented as 1-Propanaminium, N,N,N-tripropyl-, tetrafluoroborate(1-) [1] [5], which represents the formal indexing nomenclature used in chemical databases and registry systems [5] [6].
The compound consists of two distinct ionic components: the tetrapropylammonium cation [N(C₃H₇)₄]⁺ and the tetrafluoroborate anion [BF₄]⁻ [7] [8]. The cationic portion features a central nitrogen atom bonded to four propyl groups, forming a quaternary ammonium structure [7] [9]. The anionic component is a tetrahedral tetrafluoroborate ion with boron at the center surrounded by four fluorine atoms [8] [10].
The Chemical Abstracts Service Registry Number for tetrapropylammonium tetrafluoroborate is 338-38-5 [1] [3] [11]. This unique identifier is universally recognized across chemical databases and regulatory systems worldwide [5] [12] [13]. The European Community Number is designated as 206-416-0 [1] [6] [14], providing identification within European chemical inventory systems [15].
Additional registry identifiers include the MDL Number MFCD00031619 [3] [12] [13], NSC Number 103607 [6] [16], and DSSTox Substance ID DTXSID60187462 [16] [17]. These numbers facilitate cross-referencing across various chemical information systems and databases [5] [18] [19].
Registry System | Identifier |
---|---|
CAS Registry Number | 338-38-5 |
EINECS Number | 206-416-0 |
MDL Number | MFCD00031619 |
NSC Number | 103607 |
DSSTox ID | DTXSID60187462 |
InChI Key | ADADJCUTHQJPCB-UHFFFAOYSA-N |
The compound is known by numerous synonyms and alternative names in scientific literature [1] [5] [6]. Common chemical names include Tetra-N-propylammonium tetrafluoroborate [1] [18] [2] and Ammonium, tetrapropyl-, tetrafluoroborate(1-) [1] [6] [18]. Commercial and trade designations encompass Tetrapropylammonium tetrafluoroborate(1-) [11] [16] and Tetrapropylammoniumtetrafluoroborate [5] [16].
Abbreviated forms frequently encountered in chemical literature include tetrapropylazanium tetrafluoroborate [5] [18] [20] and n,n,n-tripropylpropan-1-aminium tetrafluoroborate [1] [6] [20]. These various nomenclatures reflect different naming conventions and systems used across chemical databases, suppliers, and research publications [15] [21].
The molecular formula of tetrapropylammonium tetrafluoroborate is C₁₂H₂₈BF₄N [1] [3] [5]. This formula represents the complete ionic compound composed of the tetrapropylammonium cation (C₁₂H₂₈N⁺) and the tetrafluoroborate anion (BF₄⁻) [2] [14] [22]. The molecular structure contains twelve carbon atoms, twenty-eight hydrogen atoms, one boron atom, four fluorine atoms, and one nitrogen atom [12] [17] [13].
The molecular weight is precisely determined as 273.16 grams per mole [3] [5] [12]. Multiple independent sources confirm this molecular weight value across various chemical databases and supplier specifications [2] [14] [23]. The exact mass, calculated with precise atomic masses, is reported as 273.22500 atomic mass units [1] [16], while the monoisotopic mass is documented as 273.225093 atomic mass units [1] [3].
Molecular Property | Value |
---|---|
Molecular Formula | C₁₂H₂₈BF₄N |
Molecular Weight | 273.16 g/mol |
Exact Mass | 273.22500 u |
Monoisotopic Mass | 273.225093 u |
Total Atom Count | 45 |
Heavy Atom Count | 17 |
The compound exhibits specific structural characteristics relevant to its molecular composition [1] [2]. The hydrogen bond donor count is zero, indicating no available hydrogen atoms for hydrogen bonding [2]. The hydrogen bond acceptor count is four, corresponding to the four fluorine atoms in the tetrafluoroborate anion [2] [8]. The heavy atom count, excluding hydrogen atoms, totals seventeen atoms [2].
Irritant